molecular formula C16H21Cl2NO B13783401 2-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride CAS No. 63917-98-6

2-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride

Cat. No.: B13783401
CAS No.: 63917-98-6
M. Wt: 314.2 g/mol
InChI Key: RHMRYQBVNMDNNR-UHFFFAOYSA-N
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Description

2-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a naphthyl group, an ethyl group, and a beta-chloroethylamine moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride typically involves the reaction of 2-naphthol with ethylene oxide to form 2-naphthyloxyethanol. This intermediate is then reacted with ethylamine and beta-chloroethylamine hydrochloride under controlled conditions to yield the desired compound. The reaction conditions often include the use of organic solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium alkoxides in alcohol solvents.

Major Products Formed

Scientific Research Applications

2-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an antineoplastic agent and in the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and surfactants.

Mechanism of Action

The mechanism of action of 2-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride involves its interaction with cellular components. The beta-chloroethylamine moiety can alkylate DNA, leading to the inhibition of DNA replication and transcription. This alkylation process is facilitated by the formation of reactive intermediates that target nucleophilic sites on DNA .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroethylamine hydrochloride
  • 2-Naphthol
  • Ethylamine hydrochloride

Uniqueness

2-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride stands out due to its combined structural features, which confer unique reactivity and versatility. Unlike its individual components, this compound can participate in a broader range of chemical reactions and has more diverse applications in research and industry .

Properties

CAS No.

63917-98-6

Molecular Formula

C16H21Cl2NO

Molecular Weight

314.2 g/mol

IUPAC Name

2-chloroethyl-ethyl-(2-naphthalen-2-yloxyethyl)azanium;chloride

InChI

InChI=1S/C16H20ClNO.ClH/c1-2-18(10-9-17)11-12-19-16-8-7-14-5-3-4-6-15(14)13-16;/h3-8,13H,2,9-12H2,1H3;1H

InChI Key

RHMRYQBVNMDNNR-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CCOC1=CC2=CC=CC=C2C=C1)CCCl.[Cl-]

Origin of Product

United States

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